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molecular formula C9H3Br4NO3 B8543224 4,5,6,7-Tetrabromo-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione CAS No. 62122-45-6

4,5,6,7-Tetrabromo-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8543224
M. Wt: 492.74 g/mol
InChI Key: ZYFIPFJUVIOKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04003862

Procedure details

Tetrabromophthalimide (30 gm) was suspended in 100 ml of ethanol and 50 gm of 38 percent formaldehyde was added. Then the solution was stirred and heated for three hours at 85° C. Upon cooling, the product was filtered yielding 28 gm of a white solid having a melting point greater than 350° C. The infrared spectrum of the product showed the disappearance of the imide NH and the appearance of an OH absorption at 3450 cm-1. Analysis: Calculated for C9H3Br4NO3 ; Br, 64.8; hydroxyl number: 89.0; Found: Br, 63.28; hydroxyl number: 90.45.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Br:15])=[C:4]([Br:14])[C:5]([Br:13])=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]=12.[CH2:16]=[O:17]>C(O)C>[CH2:16]([N:10]1[C:11](=[O:12])[C:6]2=[C:5]([Br:13])[C:4]([Br:14])=[C:3]([Br:15])[C:2]([Br:1])=[C:7]2[C:8]1=[O:9])[OH:17]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C(=C(C(=C2C1C(=O)NC2=O)Br)Br)Br
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
Then the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the product was filtered

Outcomes

Product
Name
Type
product
Smiles
C(O)N1C(C=2C(C1=O)=C(C(=C(C2Br)Br)Br)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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